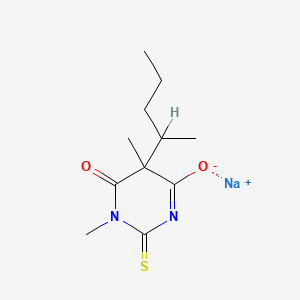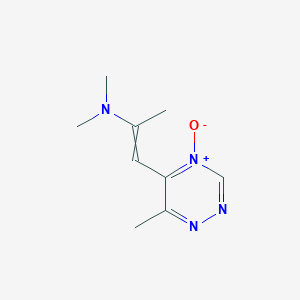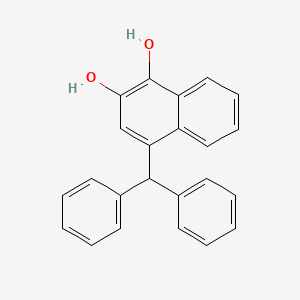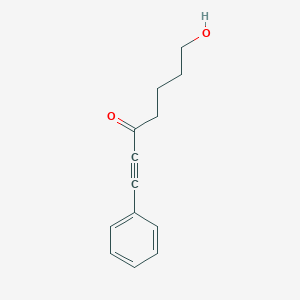
1-Heptyn-3-one, 7-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyn-3-one, 7-hydroxy-1-phenyl- is an organic compound with the molecular formula C13H14O2. This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a heptynone backbone. It is a versatile molecule with significant applications in various fields of scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1-heptyne with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods: In industrial settings, the production of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptyn-3-one, 7-hydroxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 7-oxo-1-phenylhept-1-yne or 7-carboxy-1-phenylhept-1-yne.
Reduction: Formation of 7-hydroxy-1-phenylheptan-1-ol.
Substitution: Formation of brominated or chlorinated derivatives of the phenyl group
Aplicaciones Científicas De Investigación
1-Heptyn-3-one, 7-hydroxy-1-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Heptyn-3-one, 7-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes
Comparación Con Compuestos Similares
1-Heptyn-3-one, 7-hydroxy-1-phenyl- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-Heptyn-3-one, 1-phenyl-; 1-Heptyn-3-one, 7-methoxy-1-phenyl-; 1-Heptyn-3-one, 7-ethoxy-1-phenyl-.
Uniqueness: The presence of the hydroxyl group at the 7th position and the phenyl group at the 1st position imparts unique chemical and biological properties to 1-Heptyn-3-one, 7-hydroxy-1-phenyl-, distinguishing it from its analogs
Propiedades
Número CAS |
67654-84-6 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
7-hydroxy-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C13H14O2/c14-11-5-4-8-13(15)10-9-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8,11H2 |
Clave InChI |
VWOVWRFBWMDHJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


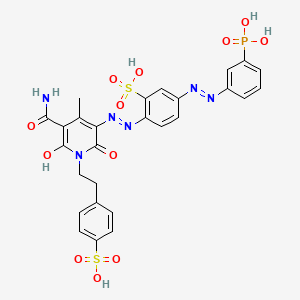
![2,2'-Sulfonylbis[5-(3-nitrophenyl)-1,3,4-oxadiazole]](/img/structure/B14466721.png)

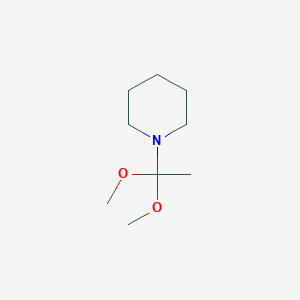

![3,6,9,12-Tetrathia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14466731.png)
![[(Methylstannanetriyl)tri(ethyne-2,1-diyl)]tris(triethylsilane)](/img/structure/B14466744.png)
![2-[Methyl(phenyl)amino]ethyl anthracene-9-carboxylate](/img/structure/B14466752.png)
![Dimethyl 7-(propan-2-ylidene)-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14466769.png)

